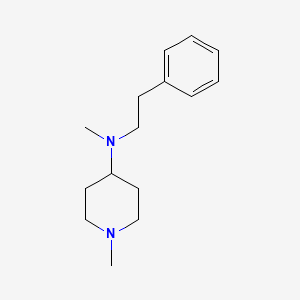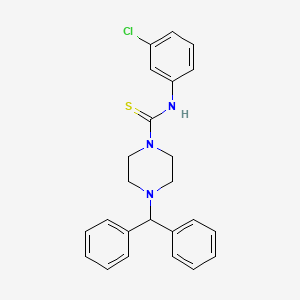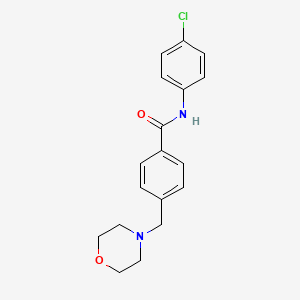![molecular formula C15H12N4O5 B4945122 5-[(3-nitrobenzoyl)amino]benzene-1,3-dicarboxamide](/img/structure/B4945122.png)
5-[(3-nitrobenzoyl)amino]benzene-1,3-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(3-nitrobenzoyl)amino]benzene-1,3-dicarboxamide is an organic compound that features a benzene ring substituted with a nitrobenzoyl group and two carboxamide groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-nitrobenzoyl)amino]benzene-1,3-dicarboxamide typically involves the following steps:
Nitration: The introduction of a nitro group to the benzene ring is achieved through nitration. This involves treating benzene with a mixture of concentrated nitric acid and sulfuric acid.
Amidation: The nitrobenzene derivative is then subjected to amidation reactions to introduce the carboxamide groups. This can be done using reagents such as ammonia or amines in the presence of catalysts.
Coupling Reaction: The final step involves coupling the nitrobenzoyl group with the benzene-1,3-dicarboxamide moiety. This can be achieved using coupling agents like carbodiimides or other activating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
5-[(3-nitrobenzoyl)amino]benzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or carboxamide groups are replaced by other functional groups.
Hydrolysis: The carboxamide groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution Reagents: Halides, alkoxides, amines.
Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) solutions.
Major Products
Reduction: 5-[(3-aminobenzoyl)amino]benzene-1,3-dicarboxamide.
Substitution: Various substituted derivatives depending on the reagents used.
Hydrolysis: 5-[(3-nitrobenzoyl)amino]benzoic acid and related carboxylic acids.
科学研究应用
5-[(3-nitrobenzoyl)amino]benzene-1,3-dicarboxamide has several scientific research applications:
Materials Science: Used in the development of advanced materials with specific properties, such as polymers and coatings.
Pharmaceuticals: Investigated for its potential as a drug intermediate or active pharmaceutical ingredient.
Chemical Research: Utilized as a building block in organic synthesis and for studying reaction mechanisms.
作用机制
The mechanism of action of 5-[(3-nitrobenzoyl)amino]benzene-1,3-dicarboxamide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the carboxamide groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
5-[(3-aminobenzoyl)amino]benzene-1,3-dicarboxamide: Similar structure but with an amino group instead of a nitro group.
Benzene-1,3,5-tricarboxamide: Lacks the nitrobenzoyl group but has three carboxamide groups.
Uniqueness
5-[(3-nitrobenzoyl)amino]benzene-1,3-dicarboxamide is unique due to the presence of both nitro and carboxamide groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
5-[(3-nitrobenzoyl)amino]benzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O5/c16-13(20)9-4-10(14(17)21)6-11(5-9)18-15(22)8-2-1-3-12(7-8)19(23)24/h1-7H,(H2,16,20)(H2,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMXNOZRHDDRJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=CC(=C2)C(=O)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 2-[(4-fluorophenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B4945048.png)

SULFAMOYL})AMINE](/img/structure/B4945059.png)
![N-benzyl-N-[3-(2,2-dimethyloxan-4-yl)-3-phenylpropyl]acetamide](/img/structure/B4945061.png)

![N-{[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4945080.png)
![1-(2-Bromo-4-methylphenyl)-3-[(3,5-dimethylphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B4945083.png)
![N-[2-(3-pyridinyloxy)ethyl]-1,3-benzothiazole-6-carboxamide trifluoroacetate](/img/structure/B4945092.png)
![N-[diethoxyphosphoryl(furan-2-yl)methyl]-N-methylmethanesulfonamide](/img/structure/B4945095.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-hydroxyacetamide](/img/structure/B4945108.png)
![N-[[4-(dimethylamino)phenyl]-(2-hydroxynaphthalen-1-yl)methyl]-2-phenylacetamide](/img/structure/B4945115.png)
![5-{[(4-ethoxyphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4945130.png)

